3-(4-Hydroxyphenyl)pyridine-2-carbonitrile
Overview
Description
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C12H8N2O. It is also known by its IUPAC name, 3-(4-hydroxyphenyl)picolinonitrile . This compound features a pyridine ring substituted with a hydroxyphenyl group and a nitrile group, making it an interesting subject for various chemical and pharmacological studies.
Scientific Research Applications
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product . The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(4-Formylphenyl)pyridine-2-carbonitrile.
Reduction: 3-(4-Hydroxyphenyl)pyridine-2-amine.
Substitution: 3-(4-Alkoxyphenyl)pyridine-2-carbonitrile or 3-(4-Acylphenyl)pyridine-2-carbonitrile.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile largely depends on its interaction with biological targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the nitrile group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)pyridine-2-amine: Similar structure but with an amine group instead of a nitrile group.
3-(4-Methoxyphenyl)pyridine-2-carbonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
3-(4-Hydroxyphenyl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is unique due to the presence of both a hydroxy group and a nitrile group on the pyridine ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)pyridine-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWLRZYPIHSME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.